molecular formula CH5KO3Si B8046896 potassium;dihydroxy-methyl-oxidosilane

potassium;dihydroxy-methyl-oxidosilane

Cat. No.: B8046896
M. Wt: 132.23 g/mol
InChI Key: MQGFFOISLVUDQU-UHFFFAOYSA-N
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Description

Potassium;dihydroxy-methyl-oxidosilane is a potassium salt with a silicon-containing anion, structurally hypothesized as K[CH₃Si(OH)₂O⁻]. Its comparison with structurally or functionally related potassium compounds and silicates can provide insights into its hypothetical behavior.

Properties

IUPAC Name

potassium;dihydroxy-methyl-oxidosilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFFOISLVUDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5KO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents vary.

    Substitution: It is commonly used to convert amines into amides, carbamates, and ureas.

    Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the reaction to completion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Hydroxide (KOH)

  • Chemical Properties : KOH is a strong base (pH ~14 in solution) with high solubility in water, widely used in industrial cleaning and pH adjustment . In contrast, potassium;dihydroxy-methyl-oxidosilane likely exhibits weaker basicity due to the silicate anion’s buffering capacity.
  • Handling and Hazards : KOH is highly corrosive, requiring stringent safety measures (e.g., immediate medical attention upon inhalation ). The target compound’s hazards may differ due to reduced alkalinity and the presence of a stable silicate backbone.
  • Applications : While KOH is a bulk chemical, this compound could serve niche roles in silicon-based materials or as a catalyst precursor.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

  • Structure and Solubility : This sulfonate salt (CAS 842-18-2) features an aromatic sulfonic acid anion, conferring high water solubility and neutral pH . The target compound’s silicate-based anion may reduce solubility, favoring organic solvents.
  • Uses : Sulfonates are common in surfactants and pharmaceuticals, whereas silicates often appear in ceramics or coatings, suggesting divergent industrial applications.

Sodium Aminosalicylate Dihydrate

  • Ionic Differences: Sodium salts (e.g., sodium aminosalicylate, CAS 6018-19-5) typically exhibit higher solubility than potassium analogs due to smaller ionic radius . This compound may follow this trend, with solubility lower than sodium silicate derivatives.
  • Bioavailability : Potassium’s role in biological systems (e.g., electrolyte balance ) contrasts with sodium’s prevalence in pharmaceuticals, hinting at distinct biocompatibility profiles.

Hexamethylene Diisocyanate (HDI)

  • Functional Groups : HDI (CAS 822-06-0) is an isocyanate used in polymer production, unrelated chemically but relevant for hazard comparisons . Unlike HDI’s respiratory hazards, this compound’s risks may center on silicon dust exposure or mild alkalinity.

Data Table: Comparative Analysis

Compound Chemical Formula CAS Number Solubility pH (Solution) Key Applications
This compound K[CH₃Si(OH)₂O] N/A Moderate (est.) 8–10 (est.) Materials, catalysis
Potassium Hydroxide KOH 1310-58-3 High ~14 Industrial cleaner
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate C₁₀H₆K₂O₇S₂ 842-18-2 High Neutral Pharmaceuticals
Sodium Aminosalicylate Dihydrate C₇H₆NNaO₃·2H₂O 6018-19-5 High Acidic Tuberculosis treatment

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